molecular formula C8H6BrClO4S B13207696 (7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride

(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride

Katalognummer: B13207696
Molekulargewicht: 313.55 g/mol
InChI-Schlüssel: VCEFDAVVXKXXNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride is a chemical compound known for its unique structure and reactivity It features a bromine atom attached to a dioxaindan ring system, which is further connected to a methanesulfonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride typically involves the bromination of 1,3-dioxaindan followed by the introduction of the methanesulfonyl chloride group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The subsequent sulfonylation step involves the reaction of the brominated intermediate with methanesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions yield substituted dioxaindan derivatives, while coupling reactions produce complex organic molecules with extended carbon frameworks.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the exploration of reaction mechanisms.

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents. Its structural features may contribute to binding affinity and specificity for certain enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride involves its interaction with molecular targets through its functional groups. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or other biomolecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (7-Bromo-1,3-dioxaindan-5-yl)methanol: This compound is structurally similar but lacks the methanesulfonyl chloride group, affecting its reactivity and applications.

    (7-Bromo-1,3-dioxaindan-5-yl)methanamine: Another related compound with an amine group instead of the methanesulfonyl chloride group, leading to different chemical properties and uses.

Uniqueness

(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride is unique due to the presence of both the bromine atom and the methanesulfonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.

Eigenschaften

Molekularformel

C8H6BrClO4S

Molekulargewicht

313.55 g/mol

IUPAC-Name

(7-bromo-1,3-benzodioxol-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C8H6BrClO4S/c9-6-1-5(3-15(10,11)12)2-7-8(6)14-4-13-7/h1-2H,3-4H2

InChI-Schlüssel

VCEFDAVVXKXXNL-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C(=CC(=C2)CS(=O)(=O)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.